molecular formula C16H25Cl2N3O B1417975 (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride CAS No. 1184996-07-3

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Cat. No. B1417975
M. Wt: 346.3 g/mol
InChI Key: OMODCJOKCHOAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, also known as 4PPM, is a drug-like compound with a variety of potential uses. It is a synthetic compound with a molecular structure consisting of four piperidin-4-yl groups and one phenylpiperazin-1-yl group connected by a methanoic acid group. 4PPM has been studied for its potential applications in areas such as drug synthesis, drug delivery, and drug discovery.

Scientific Research Applications

Crystal Structure Analysis

Research has delved into the crystal structure of related compounds, providing insights into molecular configurations and interactions. For instance, the crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was studied, revealing significant intermolecular hydrogen bonding patterns (Revathi et al., 2015).

Tubulin Polymerization Inhibition in Cancer Research

A significant application is in cancer research, where derivatives of this compound have been found to inhibit tubulin polymerization, a crucial process in cell division. This inhibition is associated with the induction of G2/M phase cell cycle blockade in cancer cells (Prinz et al., 2017).

Acetylcholinesterase Inhibition

Another area of interest is in the design of inhibitors for acetylcholinesterase, an enzyme linked with neurodegenerative diseases. Arylisoxazole‐Phenylpiperazine derivatives have been synthesized, showing potential as acetylcholinesterase inhibitors (Saeedi et al., 2019).

Insecticidal Activity

Additionally, novel piperidine derivatives have shown promising insecticidal activities, particularly against armyworms, showcasing the compound's potential in agricultural applications (Ding et al., 2019).

Synthesis and Structural Optimization

Research also focuses on the synthesis and optimization of these compounds, exploring various structural modifications to enhance their effectiveness in different applications, such as antimicrobial and antitubercular activities (Bisht et al., 2010).

Neuroprotective Activities

Lastly, studies have been conducted to evaluate the neuroprotective effects of certain derivatives, offering potential therapeutic avenues for neurodegenerative diseases (Zhong et al., 2020).

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;;/h1-5,14,17H,6-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMODCJOKCHOAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661723
Record name (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

CAS RN

1184996-07-3
Record name (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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